"2,4-Dimethylcyclohexanone CAS number and properties"
"2,4-Dimethylcyclohexanone CAS number and properties"
An In-depth Technical Guide to 2,4-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylcyclohexanone (CAS No: 823-55-2) is a cyclic ketone that serves as a notable intermediate in organic synthesis.[1][2][3] Its structural isomers, cis- and trans-2,4-dimethylcyclohexanone, are of particular interest in stereoselective synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and analytical methodologies related to 2,4-Dimethylcyclohexanone.
Chemical and Physical Properties
2,4-Dimethylcyclohexanone is a C8 ketone with two methyl substituents on the cyclohexanone (B45756) ring.[1][2][3] The properties of the commercially available product, which is often a mixture of cis and trans isomers, can vary.[1] Below is a summary of its key properties.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 823-55-2 (Mixture of isomers) | [1][2] |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [1] |
| IUPAC Name | 2,4-dimethylcyclohexan-1-one | [1] |
| Synonyms | Cyclohexanone, 2,4-dimethyl-; 2,4-Dimethylcyclohexan-1-one | [1][2] |
| LogP | 1.92 | [2] |
Table 2: Physical Properties
| Property | Value | Notes and References |
| Boiling Point | 174-176 °C | Data for the related 2,6-dimethylcyclohexanone (B152311) isomer mixture.[4] |
| Melting Point | 9.25 °C (estimate) | For trans-isomer.[5] |
| Density | 0.925 g/mL at 25 °C | Data for the related 2,6-dimethylcyclohexanone isomer mixture.[4] |
| Refractive Index | 1.447 (n20/D) | Data for the related 2,6-dimethylcyclohexanone isomer mixture.[4] |
Safety and Handling
2,4-Dimethylcyclohexanone is classified as a hazardous substance. Proper safety precautions should be observed during handling and storage.
Table 3: GHS Hazard Information
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H319: Causes serious eye irritation.[1] H228: Flammable solid (for related compounds).[6] |
| Precautionary Statements | P210, P240, P241, P264, P280, P305+P351+P338, P337+P313, P370+P378 |
It is recommended to handle 2,4-Dimethylcyclohexanone in a well-ventilated area, using appropriate personal protective equipment, including safety goggles and gloves.[6] Keep away from heat, sparks, and open flames.[6]
Synthesis Protocols
A common route for the synthesis of substituted cyclohexanones involves the catalytic hydrogenation of the corresponding substituted phenol, followed by oxidation of the resulting cyclohexanol.
General Synthesis from 2,4-Dimethylphenol (B51704)
This two-step process is a widely used industrial method for producing substituted cyclohexanones.
Experimental Protocol:
Step 1: Hydrogenation of 2,4-Dimethylphenol
-
Reaction Setup: In a high-pressure reactor, charge 2,4-dimethylphenol and a suitable solvent such as methanol.
-
Catalyst: Add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress can be monitored by techniques like Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst. The solvent can be removed under reduced pressure to yield crude 2,4-dimethylcyclohexanol (B1614846).
Step 2: Oxidation of 2,4-Dimethylcyclohexanol
-
Reaction Setup: Dissolve the crude 2,4-dimethylcyclohexanol in an appropriate organic solvent (e.g., acetone).
-
Oxidation: Cool the solution in an ice bath and add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise. Maintain the temperature during the addition.
-
Work-up: Once the oxidation is complete, quench the reaction, typically with isopropanol. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude 2,4-dimethylcyclohexanone can be purified by distillation or column chromatography.
Caption: Synthesis of 2,4-Dimethylcyclohexanone.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 2,4-Dimethylcyclohexanone.[2]
Experimental Protocol:
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
-
Detection: UV detection is typically suitable for compounds with a carbonyl group.
Caption: HPLC Analysis Workflow.
Spectroscopic Data
¹H NMR: Expected chemical shifts would include signals for the methyl groups, typically in the range of 0.9-1.2 ppm, and multiplets for the methylene (B1212753) and methine protons of the cyclohexane (B81311) ring between 1.5 and 2.5 ppm.
¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 200-215 ppm. Signals for the methyl carbons and the carbons of the cyclohexane ring would appear in the upfield region. For the related 4,4-dimethyl-2-cyclohexen-1-one, the carbonyl carbon appears at 199.6 ppm.[7]
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected around 1710 cm⁻¹.
Biological Relevance and Applications
2,4-Dimethylcyclohexanone is a key intermediate in the synthesis of Cycloheximide , an antibiotic that inhibits protein synthesis in eukaryotes. The decomposition of Cycloheximide under alkaline conditions can also yield 2,4-dimethylcyclohexanone. This relationship makes it a compound of interest in the development and study of protein synthesis inhibitors and related therapeutic agents.
Caption: Role in Cycloheximide Synthesis.
Conclusion
2,4-Dimethylcyclohexanone is a valuable building block in organic synthesis, particularly for stereochemically complex molecules. This guide provides essential technical information for its safe handling, synthesis, and analysis. Further research into the specific properties of its individual isomers could open new avenues for its application in drug discovery and development.
References
- 1. 2,4-Dimethylcyclohexanone | C8H14O | CID 102497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylcyclohexanone | SIELC Technologies [sielc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,6-二甲基环己酮,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR [m.chemicalbook.com]
